![molecular formula C12H16N2OS B2724373 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1178070-66-0](/img/structure/B2724373.png)

1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

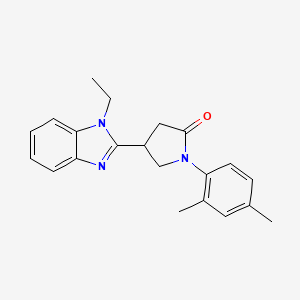

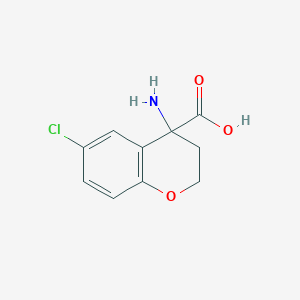

“1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one” is a compound that contains a thiophene nucleus, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a piperazine ring, and a prop-2-en-1-one group . The exact structure can be determined using techniques such as X-ray crystallography, but such data is not available in the current literature.Wissenschaftliche Forschungsanwendungen

Synthesis and Antidepressant Applications

One key area of research has been the synthesis of new derivatives of this compound and their evaluation as potential antidepressants. The compound has been studied for its dual mode of action: serotonin reuptake inhibition and 5-HT1A receptor affinity. Derivatives of this compound, specifically 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane, have shown promising results in the search for efficient antidepressants with a dual mode of action (Pérez-Silanes et al., 2001).

Allosteric Enhancement of A1 Adenosine Receptor

Another significant area of research involves the compound's role as an allosteric enhancer of the A1 adenosine receptor. Derivatives have been synthesized and evaluated, indicating the nature of substituents on the phenyl ring tethered to the piperazine fundamentally influences allosteric enhancer activity. Specific derivatives have been identified as the most active compounds in binding and functional cAMP studies (Romagnoli et al., 2008).

Hypotensive Activity and Receptor Binding

Research has also explored the compound's hypotensive activity and its binding with 5-HT2 receptors. The title compound and its analogs have been analyzed through various spectroscopic techniques and computational studies to understand their conformation and interaction with biological receptors (Singh et al., 2000).

Anticancer Activity

Another crucial application area is its anticancer activity. A heterocyclic compound derived from it has been synthesized and evaluated against human bone cancer cell lines, showcasing significant in vitro anticancer activities. Additionally, molecular docking studies have been utilized to explore the compound's potential antiviral activities (Lv et al., 2019).

Chemical Synthesis and Characterization

The compound has also been involved in studies focusing on the synthesis and characterization of novel derivatives, including dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These studies highlight the compound's versatility in chemical synthesis and potential applications in various biological activities (Bhat et al., 2018).

Zukünftige Richtungen

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential therapeutic applications. Given the wide range of therapeutic properties associated with thiophene and piperazine-containing compounds , this compound could be a promising candidate for drug development.

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to various biological activities .

Biochemical Pathways

Compounds with similar structures have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Similar compounds have been associated with a variety of biological activities .

Eigenschaften

IUPAC Name |

1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-2-12(15)14-6-4-13(5-7-14)9-11-3-8-16-10-11/h2-3,8,10H,1,4-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYXHRPHIIPNDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)CC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-(4-Chlorobenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2724294.png)

![[2-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B2724296.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2724304.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2724305.png)

![3-(3-Oxo-3-phenylpropyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2724309.png)

![2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724311.png)

![1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2724313.png)